molecular formula C44H38Cl2P2 B3055759 Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride CAS No. 66726-75-8

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride

Cat. No.: B3055759
CAS No.: 66726-75-8
M. Wt: 699.6 g/mol
InChI Key: KKKCMYAPKHMSQQ-UHFFFAOYSA-L
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Description

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is a chemical compound with the molecular formula C44H38P2Cl2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with 1,3-bis(bromomethyl)benzene. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Mechanism of Action

The mechanism of action of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphorus atom can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound can also participate in catalytic cycles, enhancing the efficiency of certain chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is unique due to its specific arrangement of the phenylene group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCMYAPKHMSQQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629857
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66726-75-8
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride
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Reactant of Route 6
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride

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